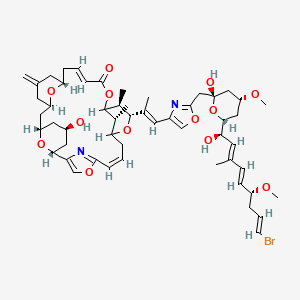
Phorboxazole A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phorboxazole A is a natural product found in Phorbas with data available.
Applications De Recherche Scientifique
Synthesis Strategies and Applications
Total Synthesis of Phorboxazole A : Phorboxazole A, known for its potent inhibition of cancer cell division, has been synthesized in the lab due to its scarcity in natural sources. Researchers developed efficient laboratory syntheses, using tri-component fragment coupling strategies, to provide Phorboxazole A and its analogues. This approach facilitates the incorporation of structural changes to generate analogues with enhanced therapeutic potential (Wang et al., 2011).
Convergent Total Synthesis : A convergent total synthesis approach for Phorboxazole A and its analogues was developed, focusing on the biomimetic formation of oxazole moieties from serine-derived amides. This method highlights the utility of synthetic design in forming complex biosynthetic products (Wang et al., 2011).
Anticancer Activity
- Synthetic Analogues of Phorboxazoles : Preliminary studies on synthetic analogues of Phorboxazoles have shown significant cytostatic activity against various cancer cell lines. This research underlines the importance of Phorboxazole's structural moieties for its anticancer activity (Uckun & Forsyth, 2001).
Biological Evaluation and Cellular Mechanisms
- Cellular Localization and Molecular Association : Research on cellular localization and molecular association of Phorboxazole analogues revealed their binding to cytosolic components, particularly cytokeratins. This indicates the targeting of essential cell cycle promoters by Phorboxazole compounds (Forsyth et al., 2006).
Design and Synthesis of Analogues
Identification of Highly Cytotoxic Analogues : Studies have identified several Phorboxazole A analogues with low nanomolar tumor cell growth inhibitory activity. These findings are crucial for developing more effective anticancer agents (Smith et al., 2005).
Design and Biological Evaluation of Hemi-Phorboxazole A : Synthesis of hemi-Phorboxazole A and its analogues have been achieved. While hemi-Phorboxazole A showed no activity against specific cancer cell lines and Candida albicans, its analogue exhibited significant tumor cell growth inhibitory activity (Smith et al., 2009).
Propriétés
Numéro CAS |
165883-76-1 |
|---|---|
Nom du produit |
Phorboxazole A |
Formule moléculaire |
C53H71BrN2O13 |
Poids moléculaire |
1024 g/mol |
Nom IUPAC |
(1R,6Z,11R,12R,16E,19S,23R,25S,27R,31R)-11-[(E)-1-[2-[[(2S,4R,6R)-6-[(1R,2E,4E,6R,8E)-9-bromo-1-hydroxy-6-methoxy-3-methylnona-2,4,8-trienyl]-2-hydroxy-4-methoxyoxan-2-yl]methyl]-1,3-oxazol-4-yl]prop-1-en-2-yl]-27-hydroxy-12,31-dimethyl-21-methylidene-4,10,14,29,30-pentaoxa-32-azapentacyclo[23.3.1.12,5.19,13.119,23]dotriaconta-2,5(32),6,16-tetraen-15-one |
InChI |
InChI=1S/C53H71BrN2O13/c1-31(16-17-38(61-6)12-10-18-54)21-44(58)47-26-42(62-7)27-53(60,69-47)28-49-55-36(29-63-49)22-33(3)51-35(5)52-34(4)45(67-51)13-9-14-48-56-43(30-64-48)46-24-37(57)23-41(66-46)25-40-20-32(2)19-39(65-40)11-8-15-50(59)68-52/h8-10,14-18,21-22,29-30,34-35,37-42,44-47,51-52,57-58,60H,2,11-13,19-20,23-28H2,1,3-7H3/b14-9-,15-8+,17-16+,18-10+,31-21+,33-22+/t34-,35+,37-,38-,39+,40-,41+,42-,44-,45?,46-,47-,51+,52?,53+/m1/s1 |
Clé InChI |
RIMCCZQKPGAGSV-ORDOQVNCSA-N |
SMILES isomérique |
C[C@H]1[C@@H](OC2C/C=C\C3=NC(=CO3)[C@H]4C[C@@H](C[C@H](O4)C[C@H]5CC(=C)C[C@@H](O5)C/C=C/C(=O)OC1[C@@H]2C)O)/C(=C/C6=COC(=N6)C[C@@]7(C[C@@H](C[C@@H](O7)[C@@H](/C=C(\C)/C=C/[C@@H](C/C=C/Br)OC)O)OC)O)/C |
SMILES |
CC1C2CC=CC3=NC(=CO3)C4CC(CC(O4)CC5CC(=C)CC(O5)CC=CC(=O)OC1C(C(O2)C(=CC6=COC(=N6)CC7(CC(CC(O7)C(C=C(C)C=CC(CC=CBr)OC)O)OC)O)C)C)O |
SMILES canonique |
CC1C2CC=CC3=NC(=CO3)C4CC(CC(O4)CC5CC(=C)CC(O5)CC=CC(=O)OC1C(C(O2)C(=CC6=COC(=N6)CC7(CC(CC(O7)C(C=C(C)C=CC(CC=CBr)OC)O)OC)O)C)C)O |
Synonymes |
phorboxazole A phorboxazole B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide](/img/structure/B1241523.png)
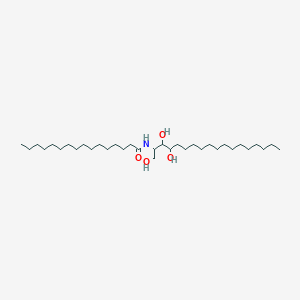
![N-(5-butylpyrazolo[1,5-a]pyrimidin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B1241525.png)
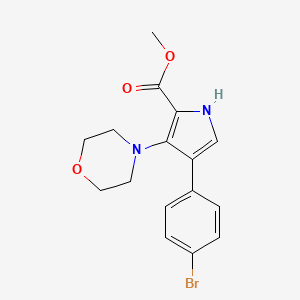
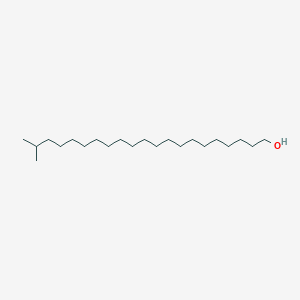
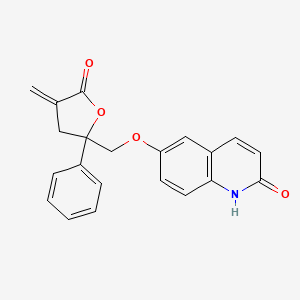
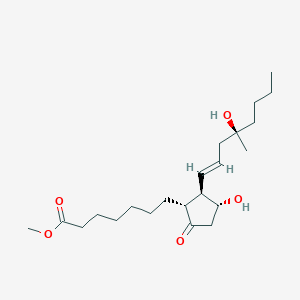
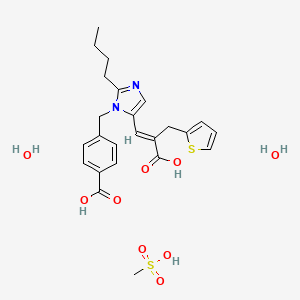
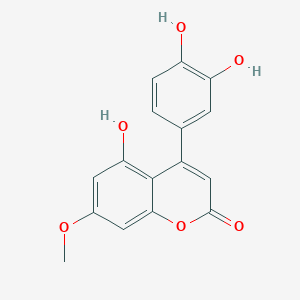
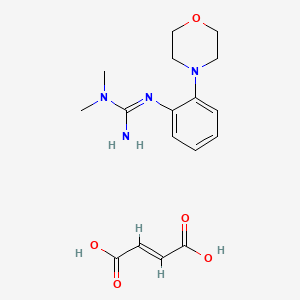
![[1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-4-[[(E)-3-(2-methoxyphenyl)but-2-enyl]-methylamino]butyl]-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid](/img/structure/B1241536.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-4-formyl-8-hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1241538.png)
![5-[(2'-Sulfamoyl-4-biphenylyl)carbamoyl]-3-(3-amidinophenyl)-2-isoxazoline-5-acetic acid methyl ester](/img/structure/B1241540.png)
![2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7R,8R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1241541.png)